Lipophilicity and Polar Surface Area Distinguish 2-Ethylsulfanyl-N-phenylbenzamide from Non-Sulfur and Para-Substituted Analogs
2-Ethylsulfanyl-N-phenylbenzamide exhibits a computed logP of 4.43490 and a topological polar surface area (TPSA) of 57.89 Ų . In contrast, a structurally related analog, N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide, possesses a lower computed logP of 3.5 and a larger TPSA of 67.3 Ų [1]. This difference of approximately 0.93 log units in lipophilicity and 9.41 Ų in polar surface area reflects the influence of the N-phenyl versus N-heteroaryl substitution pattern on key drug-likeness parameters.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 4.43490 |
| Comparator Or Baseline | N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide; logP = 3.5 |
| Quantified Difference | ΔlogP ≈ 0.93 (target compound is more lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A logP difference of 0.93 units can significantly affect membrane permeability and nonspecific binding profiles, directly impacting the compound's suitability for cell-based assays and in vivo studies.
- [1] PubChem. N-(5-chloropyridin-2-yl)-2-(ethylsulfanyl)benzamide. CID 4477884. View Source
